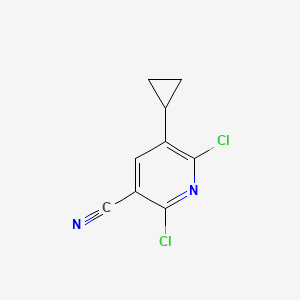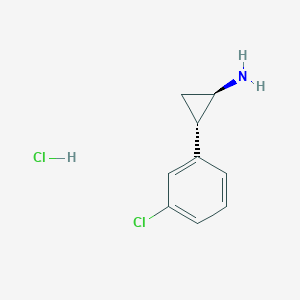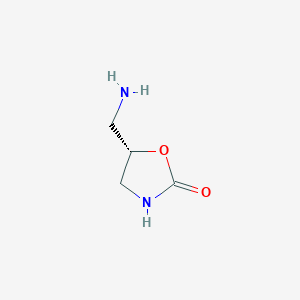
2,6-Dichloro-5-cyclopropylnicotinonitrile
概要
説明
Synthesis Analysis
The synthesis of 2,6-Dichloro-5-cyclopropylnicotinonitrile involves a mixture of compound 2,6-dichloro-5-iodonicotinonitrile, cyclopropylboronic acid, K3PO4, Cy3P, and Pd(OAc)2 in Toluene/H2O. The mixture is stirred under refluxing overnight .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered pyridine ring with two chlorine atoms at positions 2 and 6, a nitrile group at position 3, and a cyclopropyl group at position 5.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.6±0.1 g/cm3, a boiling point of 267.8±35.0 °C at 760 mmHg, and a molar refractivity of 38.9±0.4 cm3 .科学的研究の応用
Application in Cellulose Synthesis Studies
2,6-Dichlorobenzonitrile has been utilized in studies examining cellulose synthesis. Specifically, it has been reported to inhibit cellulose synthesis, providing a useful tool for researchers studying the mechanics of cellulose formation and accumulation within plant cells (Debolt et al., 2007).
Application in Chemical Reactions
The compound has also been the subject of studies exploring its behavior in chemical reactions. For instance, its reaction with malononitrile dimer in the presence of triethylamine leads to regioselective nucleophilic substitution. This property is significant for understanding the compound's behavior in various chemical environments (Dyadyuchenko et al., 2021).
Application in Herbicide Metabolism Studies
Another area of research involving this compound is in the study of herbicide metabolism. Research has been conducted on the metabolism of 2,6-dichlorobenzonitrile in animals, providing insights into its metabolic pathways and potential environmental impacts (Wit & van Genderen, 1966).
Application in Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds using 2-arylhydrazononitriles, including compounds related to 2,6-Dichloro-5-cyclopropylnicotinonitrile, has been explored. This research is significant for the development of new pharmaceuticals and materials (Behbehani et al., 2011).
Application in Environmental Science
This compound has also been studied in the context of environmental science, particularly in relation to its transformation and degradation products. Such studies are crucial for understanding the environmental fate and potential impact of chemicals used in agriculture and industry (Rule et al., 2005).
Safety and Hazards
作用機序
Target of Action
It’s known that similar compounds are used as elicitors to stimulate the immune system of plants .
Mode of Action
It’s suggested that similar compounds can activate the plant’s natural defenses, making them resistant to infections even before the first symptoms appear .
Biochemical Pathways
Related compounds are known to induce systemic acquired resistance (sar) in plants, a natural plant defense mechanism developed through the evolutionary process .
Result of Action
It’s suggested that similar compounds can induce plant resistance, making them resistant to infections .
特性
IUPAC Name |
2,6-dichloro-5-cyclopropylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-8-6(4-12)3-7(5-1-2-5)9(11)13-8/h3,5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWQFHOJOFFUFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=C(C(=C2)C#N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(Piperidin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B3097723.png)
![tert-butyl 4-{2-[(Z)-2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)ethenyl]phenyl}piperazine-1-carboxylate](/img/structure/B3097725.png)


![4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B3097744.png)




![[3-(2-Methoxyethoxy)phenyl]amine hydrochloride](/img/structure/B3097771.png)




